molecular formula C13H17BrO B14832632 2-Bromo-1-tert-butyl-3-cyclopropoxybenzene

2-Bromo-1-tert-butyl-3-cyclopropoxybenzene

Katalognummer: B14832632
Molekulargewicht: 269.18 g/mol
InChI-Schlüssel: ZJZBFZCMDHBPSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-tert-butyl-3-cyclopropoxybenzene is an organic compound characterized by a bromine atom, a tert-butyl group, and a cyclopropoxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-tert-butyl-3-cyclopropoxybenzene typically involves the bromination of a precursor compound, such as 1-tert-butyl-3-cyclopropoxybenzene. The bromination reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-1-tert-butyl-3-cyclopropoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce brominated phenols or quinones.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-tert-butyl-3-cyclopropoxybenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-1-tert-butyl-3-cyclopropoxybenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the tert-butyl and cyclopropoxy groups can influence the compound’s reactivity and stability . The pathways involved in these interactions depend on the specific chemical environment and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Bromo-1-tert-butyl-3-cyclopropoxybenzene is unique due to the presence of both a tert-butyl group and a cyclopropoxy group on the benzene ring. This combination of functional groups imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research studies.

Eigenschaften

Molekularformel

C13H17BrO

Molekulargewicht

269.18 g/mol

IUPAC-Name

2-bromo-1-tert-butyl-3-cyclopropyloxybenzene

InChI

InChI=1S/C13H17BrO/c1-13(2,3)10-5-4-6-11(12(10)14)15-9-7-8-9/h4-6,9H,7-8H2,1-3H3

InChI-Schlüssel

ZJZBFZCMDHBPSF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=C(C(=CC=C1)OC2CC2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.